Acide 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

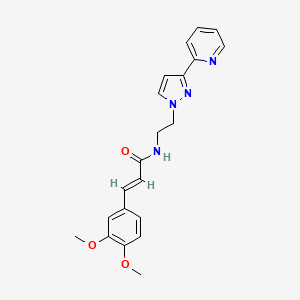

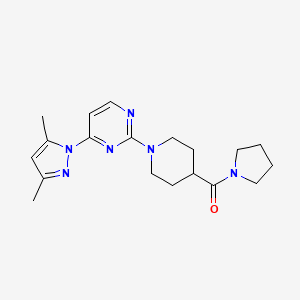

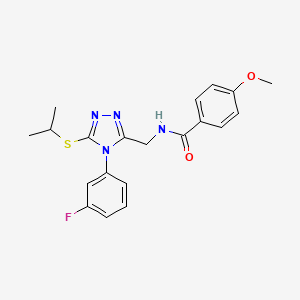

4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid is a useful research compound. Its molecular formula is C22H19NO4 and its molecular weight is 361.397. The purity is usually 95%.

BenchChem offers high-quality 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les OLEDs ont gagné en popularité pour leur utilisation dans les écrans et l’éclairage à semi-conducteurs. Les chercheurs ont exploré de nouveaux matériaux de transport de trous (HTM) basés sur des dérivés de la 4-(9H-carbazol-9-yl)triphénylamine (CBP). Ces HTM améliorent l’efficacité et la durabilité des dispositifs .

- Un fluorophore bipolaire synthétisé, (E)-2-(4-(4-(9H-carbazol-9-yl)styryl)phényl)-5-(4-(tert-butyl)phényl)-1,3,4-oxadiazole (CBZ-OXA-IV), incorpore un squelette carbazole-1,3,4-oxadiazole. Ces composés trouvent des applications dans les dispositifs optoélectroniques et les capteurs basés sur la fluorescence .

- Les chercheurs ont conçu un nouveau ligand carboxylate aromatique, Acide 4-[4-(9H-carbazol-9-yl)butoxy]benzoïque (HL). Ce ligand, contenant un groupe 9-butyl-9H-carbazole, peut former des complexes de coordination avec des ions lanthanides. Ces complexes présentent des propriétés photophysiques intéressantes et pourraient trouver une application dans les matériaux luminescents .

Diodes organiques électroluminescentes (OLED)

Fluorophores bipolaires

Complexes de coordination des lanthanides

Mécanisme D'action

Target of Action

The primary targets of the compound “4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include temperature, pH, presence of other molecules, and cellular environment.

Analyse Biochimique

Biochemical Properties

4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which facilitate its binding to specific biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states . Additionally, the compound’s carbazole moiety can intercalate with DNA, affecting gene expression and protein synthesis .

Cellular Effects

The effects of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . By modulating the activity of key signaling proteins, the compound can alter gene expression patterns and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species . Furthermore, the compound’s interaction with DNA can lead to changes in cell cycle progression and apoptosis, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid exerts its effects through several mechanisms. The compound’s ability to form hydrogen bonds and π-π interactions enables it to bind to specific biomolecules, such as enzymes and DNA . This binding can result in enzyme inhibition or activation, depending on the target enzyme’s role in cellular processes. Additionally, the compound’s interaction with DNA can lead to changes in gene expression, either by directly affecting transcription factors or by altering the chromatin structure . These molecular interactions underpin the compound’s diverse biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH . Long-term studies have shown that the compound’s effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity . The extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid in animal models vary with dosage. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and modulating gene expression . At higher doses, it may exhibit toxic or adverse effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential toxicity.

Transport and Distribution

Within cells and tissues, 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may preferentially accumulate in the nucleus due to its ability to intercalate with DNA . Additionally, its distribution can be influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of 4-(3-(9H-carbazol-9-yl)-2-hydroxypropoxy)benzoic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear transport proteins can facilitate its accumulation in the nucleus, where it can exert its effects on gene expression and DNA interactions . Additionally, the compound’s localization to mitochondria can influence cellular metabolism and oxidative stress responses .

Propriétés

IUPAC Name |

4-(3-carbazol-9-yl-2-hydroxypropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c24-16(14-27-17-11-9-15(10-12-17)22(25)26)13-23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-12,16,24H,13-14H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKAWNLLVQPPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(COC4=CC=C(C=C4)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663244 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)

![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)